molecular formula C9H9N3O2 B3169008 3-{[1,2,4]Triazolo[4,3-a]pyridin-3-yl}propanoic acid CAS No. 933742-81-5

3-{[1,2,4]Triazolo[4,3-a]pyridin-3-yl}propanoic acid

Cat. No.: B3169008
CAS No.: 933742-81-5
M. Wt: 191.19 g/mol
InChI Key: QGVSNCJYPULNLT-UHFFFAOYSA-N
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Description

3-{[1,2,4]Triazolo[4,3-a]pyridin-3-yl}propanoic acid is a fused heterocyclic compound featuring a triazole ring fused to a pyridine core, with a propanoic acid substituent at the 3-position of the triazole moiety. This structure combines the π-deficient pyridine system with the bioisosteric triazole ring, making it a versatile scaffold in medicinal chemistry. The compound is synthesized via oxidative cyclization of hydrazine intermediates (e.g., using PhI(OAc)₂ or NaOCl) followed by amidation or esterification steps .

Properties

IUPAC Name

3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O2/c13-9(14)5-4-8-11-10-7-3-1-2-6-12(7)8/h1-3,6H,4-5H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGVSNCJYPULNLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NN=C(N2C=C1)CCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[1,2,4]Triazolo[4,3-a]pyridin-3-yl}propanoic acid typically involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of solvents such as acetonitrile and catalysts to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions

3-{[1,2,4]Triazolo[4,3-a]pyridin-3-yl}propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted triazole derivatives .

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that derivatives of triazolo-pyridine compounds exhibit significant anticancer properties. For instance, research has shown that certain triazolo derivatives can inhibit the growth of cancer cells by targeting specific pathways involved in cell proliferation and survival.

  • Case Study : A study published in Frontiers in Chemistry demonstrated the synthesis of triazolo derivatives that showed promising activity against various cancer cell lines. The mechanism of action is believed to involve the inhibition of protein kinases associated with cancer progression .

Neuroprotective Effects

The neuroprotective potential of triazolo compounds has been explored in various contexts, particularly in neurodegenerative diseases like Alzheimer's and Parkinson's.

  • Research Findings : Investigations into the neuroprotective effects of 3-{[1,2,4]Triazolo[4,3-a]pyridin-3-yl}propanoic acid suggest that it may mitigate oxidative stress and inflammation in neuronal cells. This property is crucial for developing therapeutic agents aimed at treating neurodegenerative conditions .

Antimicrobial Properties

Another significant application of this compound is its antimicrobial activity. Triazole-containing compounds are known for their ability to combat bacterial and fungal infections.

  • Evidence : A study highlighted the efficacy of triazolo derivatives against various strains of bacteria and fungi, indicating their potential as broad-spectrum antimicrobial agents .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) of 3-{[1,2,4]Triazolo[4,3-a]pyridin-3-yl}propanoic acid is vital for optimizing its pharmacological properties. Modifications to the triazole or pyridine rings can enhance selectivity and potency against specific biological targets.

ModificationEffect on Activity
MethylationIncreased lipophilicity
HalogenationEnhanced binding affinity
HydroxylationImproved solubility

Mechanism of Action

The mechanism of action of 3-{[1,2,4]Triazolo[4,3-a]pyridin-3-yl}propanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The triazole ring can form hydrogen bonds and π-π interactions with the active sites of enzymes, leading to inhibition of their activity. This compound can also modulate signaling pathways by binding to receptors and altering their function .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocyclic Variations
Compound Name Core Structure Key Substituents Synthesis Method Biological Activity
3-{[1,2,4]Triazolo[4,3-a]pyridin-3-yl}propanoic acid [1,2,4]Triazolo[4,3-a]pyridine Propanoic acid at triazole C3 Oxidative cyclization (NaOCl, PhI(OAc)₂) Nonretinoid antagonist, antibacterial
3-([1,2,4]Triazolo[4,3-b]pyridazin-6-ylthio)propanoic acid [1,2,4]Triazolo[4,3-b]pyridazine Thioether-linked propanoic acid Not specified (commercially available) Unknown (limited data)
3-[5-(3-Methoxyphenyl)-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propanoic acid [1,2,4]Triazolo[1,5-a]pyrimidine Propanoic acid, aryl/CF₃ substituents Hydrazine condensation with succinic anhydride Potential antiproliferative activity
3-(3-Pyridin-4-yl-[1,2,4]oxadiazol-5-yl)propanoic acid [1,2,4]Oxadiazole Propanoic acid, pyridinyl Oxidative cyclization (green methods) Chemosensors, luminophores

Key Observations :

  • Heterocyclic Core : The pyridine-fused triazole in the target compound offers distinct electronic properties compared to pyridazine (triazolo[4,3-b]pyridazine) or pyrimidine (triazolo[1,5-a]pyrimidine) analogs. For example, pyridazine derivatives may exhibit altered solubility due to increased nitrogen content .
  • In contrast, thioether or oxadiazole-linked analogs (e.g., ) may prioritize lipophilicity or metabolic stability .

Biological Activity

3-{[1,2,4]Triazolo[4,3-a]pyridin-3-yl}propanoic acid is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • Molecular Formula : C9H9N3O2
  • Molecular Weight : 179.19 g/mol
  • IUPAC Name : 3-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}propanoic acid

This compound features a triazole ring fused with a pyridine moiety, which is known to enhance biological activity through various mechanisms.

1. Antiproliferative Activity

Research indicates that derivatives of triazolo-pyridine compounds exhibit significant antiproliferative effects against various cancer cell lines. In one study, the compound was tested on peripheral blood mononuclear cells (PBMC) and demonstrated low toxicity with viable cell counts ranging from 94.71% to 96.72% at doses up to 100 µg/mL. Notably, the compound inhibited the release of interferon-gamma (IFN-γ) by 44-79% at higher concentrations, indicating potential immunomodulatory effects .

2. Cytokine Release Modulation

The influence of this compound on cytokine release has been evaluated in PBMC cultures stimulated with lipopolysaccharide (LPS) and phytohemagglutinin (PHA). The results showed that certain derivatives significantly increased interleukin-10 (IL-10) levels while inhibiting pro-inflammatory cytokines like TNF-α and IFN-γ. This suggests a dual role in modulating both innate and adaptive immune responses .

3. Antimicrobial and Anthelmintic Activity

In addition to its antiproliferative properties, triazolo-pyridine derivatives have also been assessed for antimicrobial and anthelmintic activities. The presence of specific substituents on the triazole ring appears to enhance these activities, although the propanoic acid group may reduce antibacterial efficacy compared to other derivatives lacking this group .

Case Study 1: Immunomodulatory Effects

A study conducted on the immunomodulatory effects of triazole derivatives highlighted that compounds with two pyridyl substituents exhibited enhanced inhibition of cytokine release. For instance, compound 3e showed a marked increase in IL-10 production at lower doses, suggesting its potential use in managing chronic inflammatory conditions .

Case Study 2: Antiproliferative Mechanisms

Another investigation focused on the antiproliferative mechanisms involved in triazolo-pyridine compounds. The study utilized docking simulations to reveal interactions with key biological targets such as tubulin and various receptors involved in cell proliferation pathways. These interactions suggest that these compounds could serve as effective inhibitors in cancer therapy .

Summary of Biological Activities

Activity Type Effect Notes
AntiproliferativeInhibition of cancer cell growthEffective against multiple cancer lines
Cytokine ModulationIncreased IL-10; decreased TNF-αPotential for treating inflammatory diseases
AntimicrobialVariable effectivenessDependent on specific substituents
AnthelminticPromising resultsRequires further investigation

Q & A

Q. What biological activities are associated with this scaffold?

  • Methodology : Derivatives are evaluated for antitumor, antimicrobial, or enzyme-inhibitory activity via in vitro assays (e.g., IC50/EC50 determination against cancer cell lines). The propanoic acid moiety enhances solubility for pharmacokinetic studies, while triazolopyridine contributes to π-π stacking in target binding .

Advanced Research Questions

Q. How do researchers address contradictions in pharmacological data across derivatives?

  • Methodology : Systematic SAR studies compare substituents on the triazolopyridine core (e.g., aryl vs. alkyl groups at N7) and the propanoic acid chain length. Contradictions in IC50 values (e.g., 0.5–50 μM) may arise from assay variability (cell type, incubation time) or off-target effects, necessitating orthogonal validation (e.g., SPR binding assays) .

Q. What eco-friendly catalytic systems are reported for synthesizing related triazolopyridine derivatives?

  • Methodology : Cellulose sulfuric acid (CSA) is employed as a biodegradable catalyst for cyclocondensation reactions, reducing reliance on harsh acids like H2SO4. Reaction optimization includes solvent selection (dioxane/water mixtures) and temperature control to minimize byproducts .

Q. How are crystallographic data leveraged to predict physicochemical properties?

  • Methodology : X-ray structures (e.g., CCDC 1876881) reveal hydrogen-bonding patterns and π-stacking interactions critical for solubility and stability. Computational tools (e.g., Mercury, COSMO-RS) model crystal packing effects on melting points and hygroscopicity .

Q. What strategies validate purity in compounds with complex heterocyclic cores?

  • Methodology : Combine HPLC-UV/ELSD (>95% purity thresholds) with elemental analysis (C, H, N ±0.4%). Impurities (e.g., regioisomers or unreacted intermediates) are identified via LC-MS/MS and mitigated by optimizing reaction stoichiometry .

Q. How are structure-activity relationships (SAR) studied for amide derivatives of this compound?

  • Methodology : Activate the propanoic acid group with carbonyldiimidazole, then react with diverse amines (aliphatic/aromatic) to generate amides. SAR is analyzed using 3D-QSAR models and docking simulations (e.g., AutoDock Vina) to correlate substituent effects with bioactivity .

Data Interpretation & Advanced Methodologies

Q. What analytical challenges arise in characterizing trifluoromethyl-substituted derivatives?

  • Methodology : 19F NMR is critical for tracking CF3 groups, while tandem MS (e.g., Q-TOF) distinguishes isotopic patterns. Fluorine’s electronegativity complicates X-ray crystallography; synchrotron radiation may improve resolution .

Q. How are patent claims for crystalline salt forms evaluated?

  • Methodology : Screen counterions (e.g., HCl, Na+) via slurry experiments in polar solvents. Use PXRD and DSC to confirm polymorphism. Patent claims require comparative bioavailability data (e.g., AUC ratios in animal models) .

Q. What interdisciplinary approaches integrate computational and experimental data for lead optimization?

  • Methodology : Combine DFT calculations (e.g., Gaussian) to predict reaction pathways with high-throughput screening (HTS) of libraries. Machine learning models (e.g., Random Forest) prioritize derivatives with optimal ADMET profiles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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